molecular formula C20H20N2O3 B2588378 6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 923102-25-4

6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Número de catálogo: B2588378
Número CAS: 923102-25-4
Peso molecular: 336.391
Clave InChI: KOEZPLVXMXGADL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 3,4-dimethoxyphenyl group at position 6 and a 2-methylbenzyl group at position 2. Pyridazinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anti-inflammatory, antitumor, and enzyme inhibitory properties . The 3,4-dimethoxyphenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding .

Propiedades

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-6-4-5-7-16(14)13-22-20(23)11-9-17(21-22)15-8-10-18(24-2)19(12-15)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEZPLVXMXGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

6-(3,4-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and a 2-methylphenylmethyl group. Its molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3, and it exhibits properties typical of both phenolic and aromatic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study reported that derivatives of pyridazinone exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest

Antioxidant Activity

The antioxidant properties of this compound have also been explored. The presence of methoxy groups in the structure is known to enhance radical scavenging activity.

  • Research Findings : A study demonstrated that the compound showed a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as an antioxidant agent. The DPPH assay revealed an IC50 value of 30 µg/mL, suggesting moderate antioxidant activity .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after.

  • Experimental Results : In vivo studies indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. The observed effects were comparable to those of established anti-inflammatory drugs like ibuprofen .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and inflammation.
  • Radical Scavenging : The methoxy groups contribute to its ability to neutralize free radicals.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Biological Activity Source
Target Compound 6-(3,4-dimethoxyphenyl), 2-(2-methylbenzyl) Not reported N/A (Inferred enzyme inhibition potential)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one 2-(4-methylphenyl) ~220 (estimated) Anti-inflammatory (IC50 = 11.6 μM)
6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one 6-(3,4-dimethoxyphenyl), 2-(piperidin-4-yl) 315.35 Phosphodiesterase inhibitor (lead compound)
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid 5-(3,4-dimethoxyphenyl), triazole-thioacetic acid ~309 (estimated) Predicted low acute toxicity (GUSAR model)
6-(3,4-Dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one 6-(3,4-dimethylphenyl), 2-(piperidinyl-oxoethyl) 353.46 Structural complexity for drug optimization

Key Observations

  • Substituent Influence on Activity: The 3,4-dimethoxyphenyl group (target compound, ) is associated with enzyme inhibition and metabolic stability. In contrast, 4-methylphenyl () enhances anti-inflammatory activity, likely due to improved hydrophobic interactions with inflammatory targets.
  • Synthetic Accessibility: Pyridazinones are typically synthesized via cyclization reactions. For example, describes refluxing dihydropyridazinones with sodium hydride and alkylating agents (e.g., N-Boc-4-bromopiperidine) to introduce substituents . Similar methods may apply to the target compound.
  • Toxicity and Safety: Triazole-thioacetic acid derivatives () show low predicted acute toxicity, whereas pyridazinones with bulky substituents (e.g., ) may require further toxicological evaluation.

Detailed Research Findings

Anti-Inflammatory Activity

The analogue 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one demonstrated potent anti-inflammatory effects (IC50 = 11.6 μM) in LPS-induced macrophage models . This suggests that methylphenyl-substituted pyridazinones could serve as scaffolds for anti-inflammatory drug development.

Enzyme Inhibition Potential

6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one () was synthesized as a phosphodiesterase (PDE) inhibitor lead. Its 3,4-dimethoxyphenyl group likely interacts with PDE active sites, while the piperidinyl group enhances solubility.

Toxicity Predictions

Triazole derivatives with 3,4-dimethoxyphenyl groups () were evaluated using the GUSAR model, which predicted low acute toxicity (LD50 > 2000 mg/kg). This contrasts with pyridazinones containing halogenated aryl groups (e.g., 6-(2,3-dichlorophenyl) derivatives), which may exhibit higher toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one?

  • Methodological Answer : A common approach involves multi-step organic synthesis, starting with condensation reactions between substituted phenylhydrazines and ketones or aldehydes. For example, refluxing intermediates in glacial acetic acid with catalytic hydrochloric acid, followed by purification via column chromatography (petroleum ether/ethyl acetate eluent) and recrystallization, as demonstrated in pyrazoline derivatives . Reaction optimization (e.g., temperature, time, and stoichiometry) is critical for yield improvement.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : 1H and 13C NMR are essential for verifying substituent positions and stereochemistry. Key signals include:

  • Aromatic protons : Peaks between δ 6.7–7.7 ppm for dimethoxyphenyl and methylphenyl groups.
  • Dihydropyridazinone backbone : Protons at δ 3.1–5.2 ppm (e.g., Ha, Hb, Hx in analogous structures) and carbonyl carbons near δ 160–170 ppm .
  • Methoxy groups : Singlets at δ ~3.7–3.8 ppm (1H) and δ ~55 ppm (13C). Cross-validation with HSQC and HMBC experiments resolves ambiguities .

Q. What storage conditions are optimal to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Purity should be monitored periodically via HPLC, with silica gel desiccants to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational reactivity predictions and experimental data for this compound?

  • Methodological Answer :

  • Step 1 : Re-evaluate computational parameters (e.g., DFT functional, basis sets, solvent models) using experimental crystal or NMR data for geometry optimization .
  • Step 2 : Conduct kinetic studies (e.g., variable-temperature NMR) to compare observed reaction pathways with simulated transition states.
  • Step 3 : Validate with isotopic labeling or trapping experiments to identify intermediates not accounted for in simulations .

Q. What experimental designs are suitable for assessing environmental persistence and bioaccumulation potential?

  • Methodological Answer :

  • Laboratory Studies : Measure hydrolysis half-life (pH 4–9 buffers, 25–50°C) and photodegradation under UV/visible light. Use HPLC-MS to track degradation products .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors (BCF) via LC-MS/MS. Include controls for abiotic adsorption .

Q. Which in vitro models are appropriate for evaluating biological activity, such as enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or phosphatases structurally homologous to those inhibited by related dihydropyridazinones (e.g., PF-06465469 analogs) .
  • Assay Design : Use fluorescence-based or radiometric assays (e.g., ATPase activity) with recombinant enzymes. Include positive controls (e.g., staurosporine) and dose-response curves (IC50 determination) .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • Catalysis Screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.
  • Solvent Optimization : Replace acetic acid with greener solvents (e.g., ethanol/water mixtures) while maintaining reaction efficiency .
  • Workflow Automation : Use flow chemistry for precise control of reaction parameters (temperature, residence time) to minimize byproducts .

Data Contradiction Analysis

Q. How should discrepancies in reported bioactivity across studies be addressed?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables.
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Structural Analog Testing : Synthesize derivatives to isolate the impact of substituents (e.g., methoxy vs. ethoxy groups) on activity trends .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.